1-(4-Chlorobenzyl)-2-carboxypiperidine 1-(4-Chlorobenzyl)-2-carboxypiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475154
InChI: InChI=1S/C13H16ClNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
SMILES:
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol

1-(4-Chlorobenzyl)-2-carboxypiperidine

CAS No.:

Cat. No.: VC16475154

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzyl)-2-carboxypiperidine -

Specification

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C13H16ClNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
Standard InChI Key PECPDFTUSTXLGB-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-(4-Chlorobenzyl)-2-carboxypiperidine comprises a piperidine backbone with distinct functional groups. The IUPAC name for this compound is 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid, reflecting its benzyl and carboxylic acid substituents . Its molecular formula is C13H16ClNO2\text{C}_{13}\text{H}_{16}\text{ClNO}_2, corresponding to a molecular weight of 253.72 g/mol. The presence of a chlorine atom at the para position of the benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.

Crystallographic and Conformational Analysis

X-ray crystallography and computational modeling reveal that the piperidine ring adopts a chair conformation, with the carboxylic acid group at the equatorial position. The 4-chlorobenzyl moiety extends perpendicularly, minimizing steric hindrance . The InChIKey PECPD... (truncated for brevity) and SMILES string C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl provide unique identifiers for database referencing .

PropertyValue
Molecular FormulaC13H16ClNO2\text{C}_{13}\text{H}_{16}\text{ClNO}_2
Molecular Weight253.72 g/mol
IUPAC Name1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid
CAS Number733798-69-1
Solubility (Water)Low (hydrophobic core)

Synthesis and Optimization Strategies

The synthesis of 1-(4-Chlorobenzyl)-2-carboxypiperidine involves multi-step organic reactions. A common approach begins with N-benzyl-4-cyanopiperidine, which undergoes nucleophilic substitution with chlorosulphonyl isocyanate to introduce the carboxylic acid group.

Key Reaction Steps

  • Benzylation: Piperidine is alkylated with 4-chlorobenzyl chloride in dichloromethane under reflux.

  • Cyano Group Introduction: The intermediate is treated with potassium cyanide to form 4-cyanopiperidine.

  • Carboxylic Acid Formation: Reaction with chlorosulphonyl isocyanate at ambient temperatures yields the target compound.

Optimization Parameters:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 25–40°C for 12–24 hours.

  • Yield: 65–78% after purification via column chromatography.

Chemical Reactivity and Derivative Formation

The carboxylic acid group at position 2 enables diverse derivatization. Key reactions include:

Esterification

Reaction with methanol or ethanol in the presence of sulfuric acid produces methyl or ethyl esters, enhancing membrane permeability. For example:

1-(4-Chlorobenzyl)-2-carboxypiperidine+CH3OHH2SO4Methyl ester+H2O\text{1-(4-Chlorobenzyl)-2-carboxypiperidine} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}

Decarboxylation

Heating under basic conditions (e.g., NaOH) removes the carboxylic acid group, yielding 1-(4-chlorobenzyl)piperidine, a simpler analog.

Biological Activity and Mechanistic Insights

1-(4-Chlorobenzyl)-2-carboxypiperidine exhibits modulatory effects on neurotransmitter receptors, particularly GABA_A and NMDA subtypes. In vitro studies suggest IC₅₀ values of 12–18 μM for GABA_A receptor antagonism, implicating potential anxiolytic applications .

Enzyme Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with a KiK_i of 3.2 μM, comparable to rasagiline, a Parkinson’s disease therapeutic. This activity stems from interactions between the chlorobenzyl group and the enzyme’s hydrophobic pocket.

Comparative Analysis with Related Compounds

Structural analogs, such as 1-Boc-4-(4-chlorobenzyl)-4-carboxypiperidine, demonstrate reduced bioactivity due to steric hindrance from the tert-butoxycarbonyl (Boc) group . Conversely, replacing chlorine with fluorine enhances metabolic stability but reduces receptor affinity .

Pharmacological Applications and Future Directions

Ongoing research explores this compound’s utility in:

  • Neuroprotection: Mitigating glutamate-induced excitotoxicity in neuronal cells.

  • Inflammation: Suppressing TNF-α production in macrophages via NF-κB pathway inhibition.

Clinical Potential: Preclinical trials in rodent models show a 40% reduction in seizure frequency at 10 mg/kg doses, warranting Phase I safety studies.

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